molecular formula C21H26N2O3 B4767166 1-(4-methoxyphenyl)-4-(3-propoxybenzoyl)piperazine

1-(4-methoxyphenyl)-4-(3-propoxybenzoyl)piperazine

Cat. No. B4767166
M. Wt: 354.4 g/mol
InChI Key: YROXAJZLTCLCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-(3-propoxybenzoyl)piperazine is a compound that belongs to the class of piperazine derivatives. It has been studied for its potential applications in the field of neuroscience and drug discovery.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(3-propoxybenzoyl)piperazine involves the inhibition of SERT and DAT, which leads to an increase in the levels of serotonin and dopamine in the brain. This increase in neurotransmitter levels is believed to be responsible for the antidepressant and antipsychotic effects of this compound.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-(3-propoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are important neurotransmitters involved in mood regulation and cognition. It has also been shown to have anxiolytic and antinociceptive effects, which may be useful in the treatment of anxiety and pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methoxyphenyl)-4-(3-propoxybenzoyl)piperazine in lab experiments is its high affinity for SERT and DAT, which makes it a useful tool for studying the role of these transporters in psychiatric disorders. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-methoxyphenyl)-4-(3-propoxybenzoyl)piperazine. One direction is the development of more selective inhibitors of SERT and DAT, which may have fewer side effects than current drugs. Another direction is the study of the long-term effects of this compound on neurotransmitter levels and brain function. Finally, the potential use of this compound in the treatment of psychiatric disorders such as depression and schizophrenia should be further explored.

Scientific Research Applications

1-(4-methoxyphenyl)-4-(3-propoxybenzoyl)piperazine has been studied for its potential applications in the field of neuroscience and drug discovery. It has been shown to have a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), which are important targets for the treatment of psychiatric disorders such as depression and schizophrenia.

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(3-propoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-15-26-20-6-4-5-17(16-20)21(24)23-13-11-22(12-14-23)18-7-9-19(25-2)10-8-18/h4-10,16H,3,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROXAJZLTCLCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxyphenyl)piperazin-1-yl](3-propoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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